Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
CAS No.: 441289-77-6
Cat. No.: VC7252035
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441289-77-6 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.38 |
| IUPAC Name | methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)benzoate |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19) |
| Standard InChI Key | NEILVBLUKLTMBW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Introduction
Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound belonging to the class of carbamoyl derivatives. Its structure combines a methyl benzoate core with a tetrahydrobenzothiazole moiety, linked via a carbamoyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development for antimicrobial, anticancer, and anti-inflammatory therapies.
Synthesis Pathway
The synthesis of methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate can be achieved through the following general steps:
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Preparation of Tetrahydrobenzothiazole Derivative:
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Reacting o-phenylenediamine with carbon disulfide or thiourea under acidic conditions to form the benzothiazole core.
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Carbamoylation Reaction:
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Introducing the carbamoyl group via reaction with an isocyanate or urea derivative.
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Esterification:
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Coupling the carbamoylated intermediate with methyl 4-hydroxybenzoate using standard esterification techniques.
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This multi-step synthesis requires precise control of reaction conditions to ensure high yields and purity.
Antimicrobial Potential
Compounds containing benzothiazole derivatives are known for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The presence of both carbamoyl and ester groups may enhance membrane permeability and binding affinity to microbial targets.
Anti-inflammatory Activity
The tetrahydrobenzothiazole moiety has been implicated in anti-inflammatory mechanisms via inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide detailed information about proton and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for ester and amide groups).
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X-ray Crystallography:
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Provides precise structural details if single crystals are available.
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Comparative Data Table
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